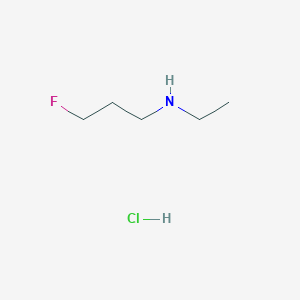
Ethyl(3-fluoropropyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(3-fluoropropyl)amine hydrochloride is a chemical compound that belongs to the class of amine hydrochlorides It is characterized by the presence of an ethyl group, a 3-fluoropropyl group, and an amine group, all bonded to a hydrochloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(3-fluoropropyl)amine hydrochloride typically involves the reaction of ethylamine with 3-fluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ethyl(3-fluoropropyl)amine hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the risk of impurities and maximizing yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(3-fluoropropyl)amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines.
Applications De Recherche Scientifique
Ethyl(3-fluoropropyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl(3-fluoropropyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl(3-fluoropropyl)amine hydrochloride can be compared with other similar compounds, such as:
Methyl(3-fluoropropyl)amine hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
Ethyl(2-fluoroethyl)amine hydrochloride: Similar structure but with a 2-fluoroethyl group instead of a 3-fluoropropyl group.
Propyl(3-fluoropropyl)amine hydrochloride: Similar structure but with a propyl group instead of an ethyl group.
Propriétés
Formule moléculaire |
C5H13ClFN |
|---|---|
Poids moléculaire |
141.61 g/mol |
Nom IUPAC |
N-ethyl-3-fluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12FN.ClH/c1-2-7-5-3-4-6;/h7H,2-5H2,1H3;1H |
Clé InChI |
UJTREDIGUBXIEA-UHFFFAOYSA-N |
SMILES canonique |
CCNCCCF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13534358.png)


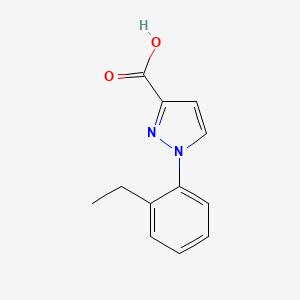
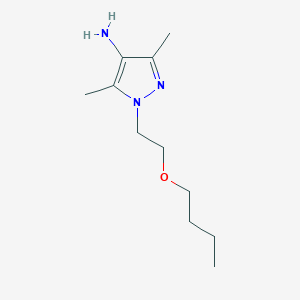
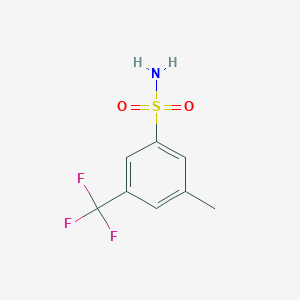

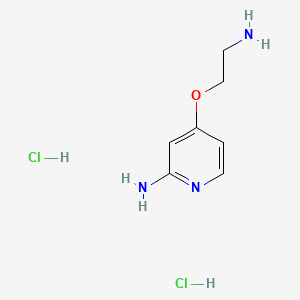

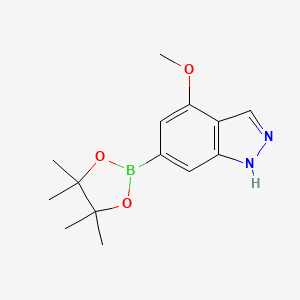

amine](/img/structure/B13534442.png)
